molecular formula C12H11NO3 B2754920 3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione CAS No. 76311-49-4

3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione

Cat. No.: B2754920
CAS No.: 76311-49-4
M. Wt: 217.224
InChI Key: SOKLCOPCKATUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1,2-dione with an appropriate oxazolidine derivative in the presence of a catalyst . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-10-12(16-11(15)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKLCOPCKATUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76311-49-4
Record name 3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.